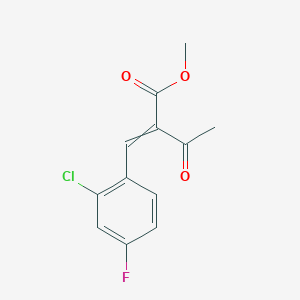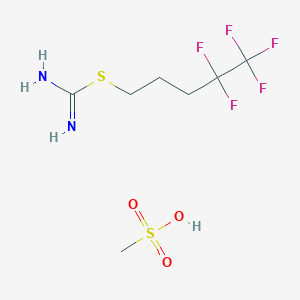![molecular formula C12H15ClN2O3 B8250604 [(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, the introduction of the methoxy group, and the final assembly of the azanium chloride structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride can be compared with other similar compounds, such as:
Indole derivatives: Compounds with similar indole structures but different substituents.
Methoxy-substituted compounds: Molecules with methoxy groups in different positions or attached to different core structures.
Azanium chlorides: Other compounds with azanium chloride structures but different organic backbones.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H/t8?,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBNRCHWACIEK-MTFPJWTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1C2=CC=CC=C2NC1=O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1C2=CC=CC=C2NC1=O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
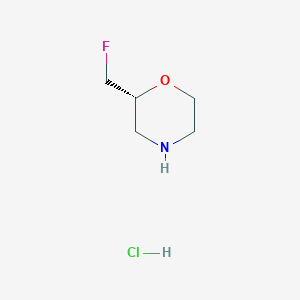
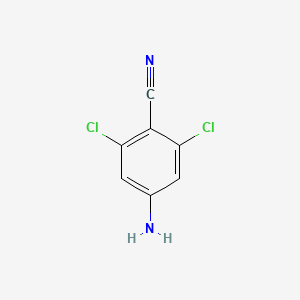

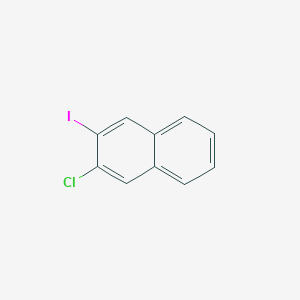
![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)
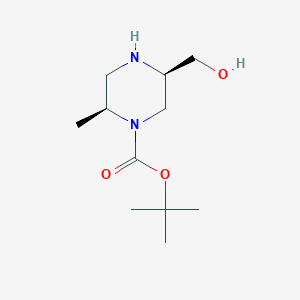
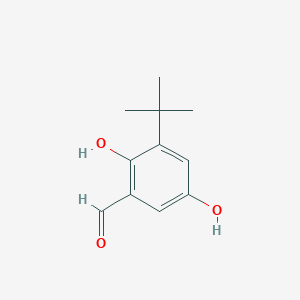
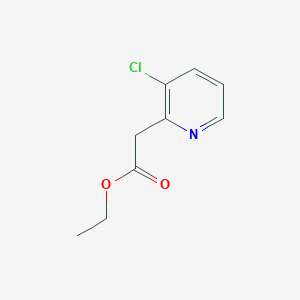
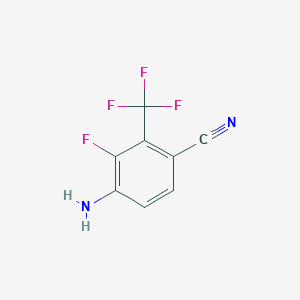
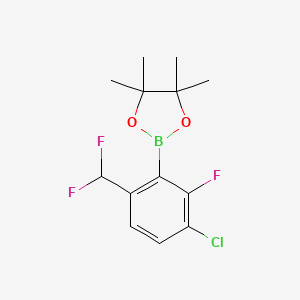
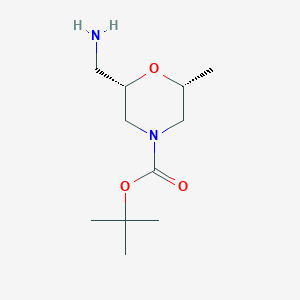
![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)
